

Tetrahydrofuran-2-carboxamide: A Foundational Scaffold for Novel Therapeutics

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Compound of Interest

Compound Name: Tetrahydrofuran-2-carboxamide

Cat. No.: B153543

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Executive Summary

The tetrahydrofuran (THF) moiety is a privileged structural motif in modern medicinal chemistry, integral to the efficacy of numerous FDA-approved drugs.^{[1][2]} This prevalence underscores the importance of its derivatives as versatile building blocks in drug discovery. This technical guide provides a comprehensive analysis of **Tetrahydrofuran-2-carboxamide**, a key synthetic intermediate. While direct pharmacological data on this specific compound is limited in public literature, this document will elucidate its pharmacological potential by examining its chemical properties, its role in the synthesis of bioactive molecules, and the established pharmacology of the broader class of THF-containing compounds. We will provide a forward-looking framework for its investigation, including detailed experimental protocols and workflows, to guide researchers in unlocking the therapeutic promise of its derivatives.

The Tetrahydrofuran Ring: A Privileged Scaffold in Pharmacology

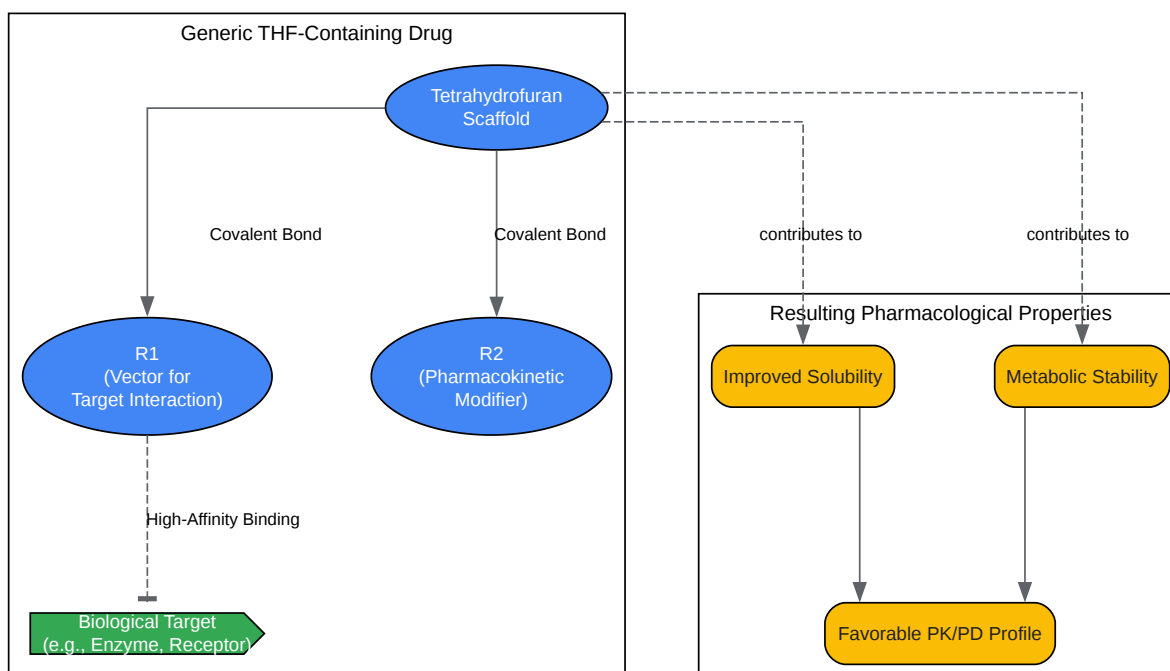
The five-membered cyclic ether structure of tetrahydrofuran is a cornerstone in the design of high-affinity ligands and effective therapeutics.^{[1][2]} Its non-planar, flexible conformation allows it to present substituents in a defined three-dimensional arrangement, facilitating precise interactions with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, enhancing binding affinity and improving pharmacokinetic properties such as aqueous solubility.

The value of the THF scaffold is evidenced by its incorporation into a diverse range of clinically successful drugs, targeting diseases from viral infections to hypertension.[\[2\]](#)[\[3\]](#)

Table 1: Examples of FDA-Approved Drugs Containing a Tetrahydrofuran Moiety

Drug Name	Therapeutic Class	Mechanism of Action
Darunavir	Antiretroviral	HIV-1 protease inhibitor
Terazosin	Antihypertensive	Alpha-1 adrenergic blocker
Posaconazole	Antifungal	Lanosterol 14 α -demethylase inhibitor
Ambrisentan	Antihypertensive	Endothelin receptor antagonist [4]
Eribulin	Antineoplastic	Microtubule dynamics inhibitor [5]

The consistent success of these molecules validates the strategic use of THF-based building blocks like **Tetrahydrofuran-2-carboxamide** in the early stages of drug development.



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Caption: Logical relationship of the THF scaffold to drug properties.

Synthesis and Chemical Utility of Tetrahydrofuran-2-carboxamide

Tetrahydrofuran-2-carboxamide serves as an exemplary starting material for generating libraries of novel chemical entities. Its synthesis is straightforward, and the terminal carboxamide group is ripe for chemical modification.

Representative Synthesis Protocol

The synthesis of N-substituted furan-2-carboxamides can be adapted for tetrahydrofuran analogs. The following protocol outlines a standard and reliable method for producing carboxamides from their corresponding carboxylic acids, a foundational reaction for creating derivatives of **Tetrahydrofuran-2-carboxamide**.

Objective: To synthesize an N-aryl **Tetrahydrofuran-2-carboxamide** from Tetrahydrofuran-2-carboxylic acid and a primary aniline.

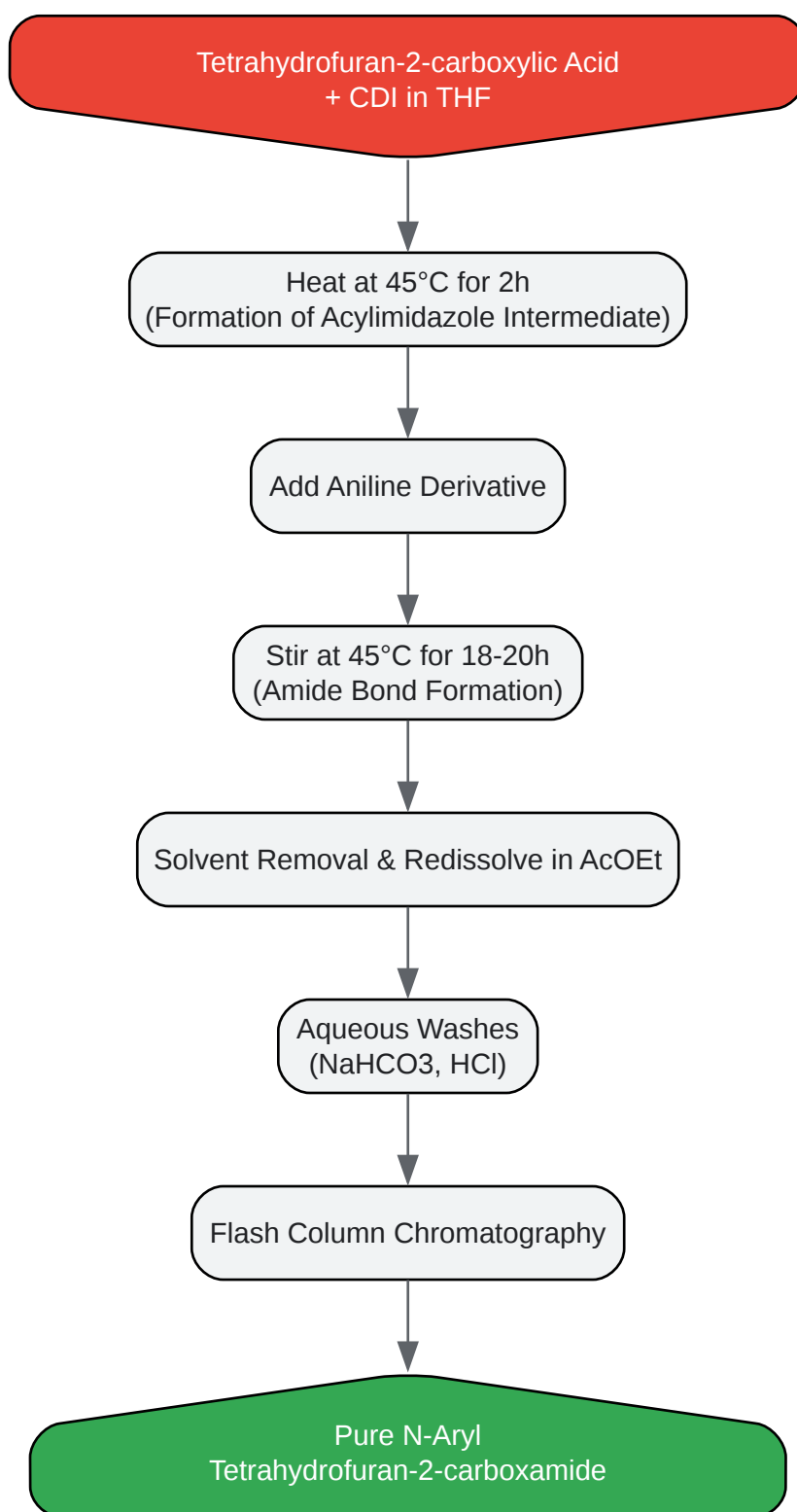
Materials:

- Tetrahydrofuran-2-carboxylic acid
- 1,1'-Carbonyldiimidazole (CDI)
- Aniline (or substituted aniline)
- Anhydrous Tetrahydrofuran (THF), solvent grade
- Ethyl acetate (AcOEt)
- 10% aq. Sodium Bicarbonate (NaHCO_3)
- 10% aq. Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel.

Step-by-Step Methodology:[\[6\]](#)

- Activation of Carboxylic Acid:
 - In a dry round-bottom flask, dissolve Tetrahydrofuran-2-carboxylic acid (1.0 eq) and CDI (1.2 eq) in anhydrous THF.
 - Heat the mixture to 45°C and stir for 2 hours. This step forms a highly reactive acylimidazole intermediate. The choice of CDI as a coupling agent is strategic; it avoids the formation of difficult-to-remove byproducts often seen with carbodiimides.

- Amide Bond Formation:
 - To the activated acid solution, add the desired aniline (1.1 eq).
 - Continue stirring the reaction at 45°C for 18-20 hours to ensure complete conversion.
- Work-up and Extraction:
 - Remove the THF solvent under reduced pressure (rotary evaporation).
 - Redissolve the resulting crude residue in ethyl acetate.
 - Transfer the solution to a separatory funnel and wash sequentially with 10% aq. NaHCO_3 (to remove unreacted acid) and 10% aq. HCl (to remove unreacted aniline).
 - Wash the organic layer with brine, then dry over anhydrous Na_2SO_4 .
- Purification:
 - Filter off the drying agent and concentrate the organic phase in vacuo.
 - Purify the crude product by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure **Tetrahydrofuran-2-carboxamide** derivative.



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Caption: General workflow for the synthesis of N-substituted THF-2-carboxamides.

Prospective Pharmacological Profile and Investigational Roadmap

While **Tetrahydrofuran-2-carboxamide** itself is not extensively profiled, its structure allows for informed hypotheses about its potential bioactivity and provides a clear path for experimental validation.

Hypothesized Bioactivity and Mechanism of Action

Given that furan-2-carboxamide derivatives have shown promise as antibiofilm agents against pathogens like *P. aeruginosa* by potentially interfering with quorum sensing pathways, it is a scientifically sound hypothesis that **Tetrahydrofuran-2-carboxamide** derivatives could serve as scaffolds for novel anti-infective agents.^[6] The saturated THF ring may offer improved metabolic stability compared to the furan ring, a desirable trait for drug candidates.

Additionally, the core structure is a known building block for compounds targeting the central nervous system.^[7] The neuropharmacological effects of THF itself, which appear to involve interactions with the GABA(B) receptor system, suggest that derivatives could be engineered to modulate GABAergic neurotransmission.^[8]

Predicted Pharmacokinetics (ADME)

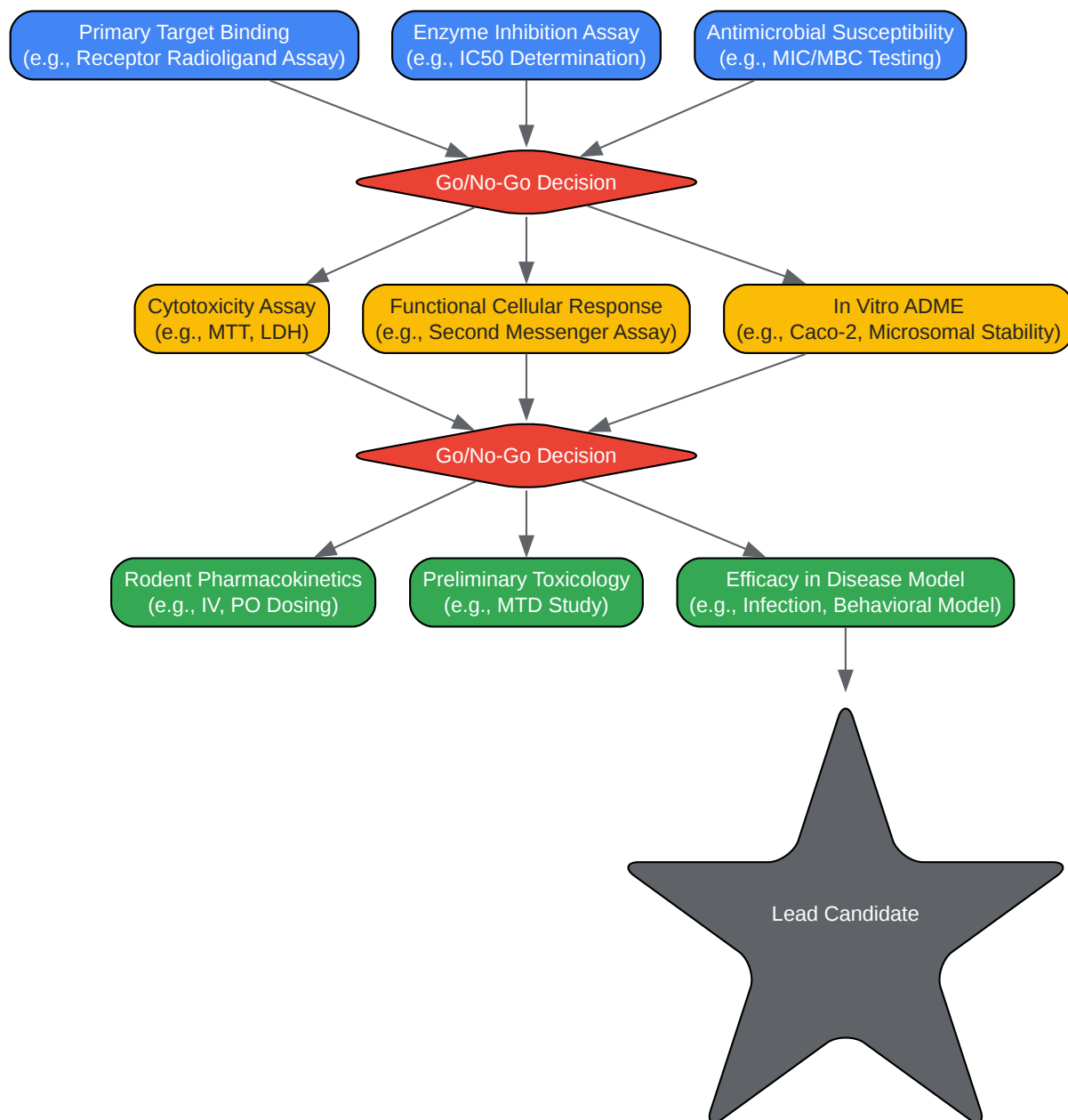
A preliminary ADME (Absorption, Distribution, Metabolism, Excretion) profile can be predicted based on the molecule's physicochemical properties.

Table 2: Predicted Physicochemical and ADME Properties

Property	Predicted Characteristic	Rationale
Absorption	Likely moderate oral bioavailability	Small, relatively polar molecule. Subject to first-pass metabolism.
Distribution	High, may cross the blood-brain barrier	Low molecular weight. Lipophilicity can be tuned by N-substitution.
Metabolism	Hepatic; potential P450 inhibition	THF can inhibit cytochrome P450 isozymes like P450IIIE1. [9] Amide group susceptible to hydrolysis.
Excretion	Primarily renal	Metabolites are likely to be polar and water-soluble.

Proposed Workflow for Pharmacological Characterization

To rigorously define the pharmacological profile of a novel **Tetrahydrofuran-2-carboxamide** derivative, a tiered, systematic approach is required. This workflow ensures that resources are directed efficiently toward the most promising candidates.



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Caption: Tiered experimental workflow for characterizing novel THF-2-carboxamide derivatives.

Example Protocol: In Vitro GABA(B) Receptor Binding Assay

This protocol provides a self-validating system to determine if a test compound interacts with the GABA(B) receptor, a plausible target based on the neuropharmacology of THF.[8]

Objective: To measure the binding affinity (K_i) of a **Tetrahydrofuran-2-carboxamide** derivative for the GABA(B) receptor using a competitive radioligand binding assay.

Materials:

- Rat cortical membranes (source of GABA(B) receptors).
- [^3H]-CGP 54626 (high-affinity GABA(B) antagonist radioligand).
- GABA (positive control agonist).
- CGP-35348 (positive control antagonist).[8]
- Test compound (**Tetrahydrofuran-2-carboxamide** derivative).
- Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl_2 , pH 7.4).
- Scintillation vials and cocktail.
- Glass fiber filters and cell harvester.
- Liquid scintillation counter.

Methodology:

- Preparation: Prepare serial dilutions of the test compound, GABA, and CGP-35348 in the binding buffer.
- Assay Setup: In triplicate, combine the following in microcentrifuge tubes:
 - 50 μL of binding buffer (for total binding) OR 50 μL of non-labeled GABA (1 mM, for non-specific binding) OR 50 μL of test compound/control at various concentrations.

- 100 μ L of rat cortical membrane preparation (protein concentration optimized).
- 50 μ L of [3 H]-CGP 54626 (at a final concentration near its K_d).
- Incubation: Incubate the tubes at room temperature for 60 minutes to allow binding to reach equilibrium.
- Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand. This rapid step is critical to prevent dissociation of the ligand-receptor complex.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding - Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Fit the data to a one-site competition model using non-linear regression to determine the IC_{50} (concentration of test compound that inhibits 50% of specific binding).
 - Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion and Future Outlook

Tetrahydrofuran-2-carboxamide represents a valuable and perhaps underutilized platform in drug discovery. While not a therapeutic agent in its own right, its chemical tractability and the proven success of the THF scaffold position it as a high-potential starting point for generating next-generation therapeutics. The true pharmacological profile of this class of molecules remains to be written. The experimental frameworks and protocols detailed in this guide offer a clear and robust roadmap for researchers to systematically explore its derivatives, characterize

their mechanisms of action, and ultimately translate this foundational chemical structure into novel clinical candidates.

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